molecular formula C4H6Cl2N2 B1603418 4-(Chloromethyl)-1H-pyrazole hydrochloride CAS No. 163008-98-8

4-(Chloromethyl)-1H-pyrazole hydrochloride

Cat. No. B1603418
CAS RN: 163008-98-8
M. Wt: 153.01 g/mol
InChI Key: JOYZFWASSSHIMA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-pyrazole hydrochloride, also known as CMHP, is a compound used in various scientific research applications. It is a white solid that is soluble in water and ethanol. CMHP is used as a reagent in organic and inorganic syntheses and is also used as a catalyst in various chemical and biochemical reactions. CMHP has been extensively studied and has been found to be a useful tool in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1H-pyrazole hydrochloride is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic and inorganic syntheses. This compound is believed to increase the rate of reaction by increasing the rate of proton transfer. Additionally, this compound has been found to be an effective catalyst in the hydrolysis of esters and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been observed to have a mild stimulatory effect on the central nervous system. Additionally, this compound has been found to have a mild anticonvulsant effect.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Chloromethyl)-1H-pyrazole hydrochloride in laboratory experiments include its relative low cost and ease of use. Additionally, this compound is a relatively stable compound and can be stored for extended periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. Additionally, this compound can be toxic in high concentrations and should be handled with care.

Future Directions

The future directions of research on 4-(Chloromethyl)-1H-pyrazole hydrochloride include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on the development of new methods of synthesis and new applications for this compound. Additionally, further research could focus on the development of new methods of synthesis and new applications for this compound. Additionally, further research could focus on the development of new methods for the production of this compound on an industrial scale. Finally, further research could focus on the development of new methods for the detection and quantification of this compound in various biological samples.

Scientific Research Applications

4-(Chloromethyl)-1H-pyrazole hydrochloride is used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic and inorganic compounds. It has also been used in the synthesis of polymers, in the preparation of polymeric materials and in the synthesis of pharmaceuticals. Additionally, this compound has been used in the synthesis of various polysaccharides and in the production of various polysaccharide-based materials.

properties

IUPAC Name

4-(chloromethyl)-1H-pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZFWASSSHIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593513
Record name 4-(Chloromethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163008-98-8
Record name 4-(Chloromethyl)-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-1H-pyrazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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